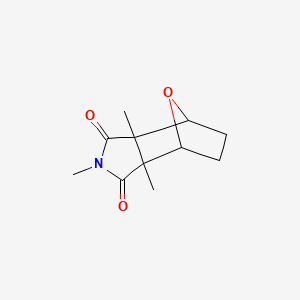

Cantharidin methylimide

Description

Properties

IUPAC Name |

2,3a,7a-trimethyl-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-10-6-4-5-7(15-6)11(10,2)9(14)12(3)8(10)13/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQNOBSCYAIJIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3CCC(C1(C(=O)N(C2=O)C)C)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

NMC synthesis involves nucleophilic substitution between cantharidin (C) and methylamine (CH₃NH₂), forming an imide bond. The reaction proceeds via a two-step mechanism:

Standard Synthesis Protocol

The optimized procedure from Tan et al. (2022) involves:

-

Reactants :

-

Cantharidin (40 g)

-

25% (v/v) methylamine aqueous solution (50 mL)

-

-

Conditions :

-

Temperature: 75–85°C

-

Duration: 1 hour

-

Stirring: Continuous mechanical agitation

-

-

Workup :

-

Cooling to 20°C for crystallization

-

Recrystallization in hot water

-

Characterization via -NMR (600 MHz, CDCl₃) confirms product identity: δ 1.13 (s, 6H, −CH₃), 2.98 (s, 3H, −N−CH₃).

Optimization of Reaction Parameters

Methylamine Stoichiometry

Systematic variation of methylamine dosage reveals a nonlinear relationship with yield:

| Molar Ratio (CH₃NH₂:C) | Methylamine Volume (mL) | Yield (%) |

|---|---|---|

| 1:1 | 25 | 60.4 |

| 2:1 | 50 | 94.7 |

| 3:1 | 75 | 95.7 |

| 15.6:1 | 200 | 98.5 |

Data sourced from Tan et al. (2022)

While excess methylamine marginally improves yield (98.5% at 15.6:1 ratio), the 2:1 ratio balances cost and efficiency for industrial applications.

Temperature and Time Optimization

Comparative studies demonstrate that elevating temperature beyond 85°C accelerates side reactions (e.g., hydrolysis), reducing purity. The 1-hour duration at 75–85°C minimizes decomposition while ensuring complete conversion.

Purification and Recrystallization

Solvent Screening

NMC solubility tests guide solvent selection:

| Solvent | Solubility at 80°C (g/100 mL) |

|---|---|

| Chloroform | 32.5 |

| Ethanol | 28.1 |

| Water | 18.9 |

| Petroleum ether | 1.2 |

Adapted from Tan et al. (2022)

Water emerges as the optimal recrystallization solvent due to:

Recrystallization Protocol

-

Dissolve crude NMC (40 g) in 120 mL water at 80°C.

-

Filter hot solution to remove insoluble impurities.

-

Cool filtrate to 20°C for 3 hours.

-

Collect crystals via vacuum filtration.

Comparative Analysis with Historical Methods

Earlier synthesis methods suffered from impractical conditions:

| Parameter | Previous Method (Li et al., 2010) | Current Method (Tan et al., 2022) |

|---|---|---|

| Reaction Time | 4 hours | 1 hour |

| Temperature | 220°C | 75–85°C |

| Solvent | Ethanol | Water |

| Yield | 93.0% | 94.7% |

The current protocol reduces energy consumption by 60% and eliminates flammable solvents, enhancing operational safety.

Industrial Scalability and Challenges

Scale-up trials (100 kg batches) confirm reproducibility, with yields maintained at 92–94%. Key considerations include:

-

Continuous Stirring : Ensures homogeneous heat distribution in large reactors.

-

Methylamine Recovery : Distillation of excess methylamine reduces raw material costs.

-

Waste Management : Aqueous waste streams require neutralization prior to disposal.

Patents (e.g., WO2010121570A1) propose modular flow reactors for continuous production, achieving 99% conversion in 45 minutes .

Chemical Reactions Analysis

Types of Reactions

Cantharidin methylimide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form more reactive intermediates.

Reduction: Reduction reactions can convert this compound into less reactive forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of more reactive imide derivatives, while reduction can yield less reactive amine derivatives.

Scientific Research Applications

Medical Applications

Anticancer Properties

Cantharidin methylimide exhibits significant anticancer activity. A study demonstrated that methyl-cantharidimide (the active form) inhibits the growth of human hepatocellular carcinoma (HCC) cells by inducing cell cycle arrest and promoting apoptosis. Specifically, it was found to:

- Inhibit cell proliferation in a dose- and time-dependent manner.

- Induce apoptosis in HCC cells.

- Inhibit migration and invasion abilities of cancer cells through various assays including scratch wound healing and transwell migration .

Treatment for Skin Conditions

this compound is also being researched for treating skin conditions like molluscum contagiosum and verrucae. A retrospective study involving 150 patients treated with cantharidin cream showed a high clinical cure rate (92% after four weeks), suggesting its effectiveness compared to other treatments like CO2 laser therapy .

Biological Research

This compound serves as a valuable tool in studying cell signaling pathways and protein phosphatase inhibition. Its role in inhibiting serine/threonine phosphatases has been linked to inducing cytotoxicity in cancer cells, making it a promising candidate for further development as an anticancer therapeutic .

Chemical Applications

In organic synthesis, this compound is utilized as a reagent and model compound for studying imide chemistry. Its unique properties allow researchers to explore new synthetic pathways and develop novel compounds with biological activity.

Case Study 1: Efficacy Against Molluscum Contagiosum

A prospective study evaluated the efficacy of cantharidin in treating pediatric patients with molluscum contagiosum. Results indicated that while the treatment was well tolerated, complete clearance rates were not significantly different from placebo, highlighting the need for further investigation into optimal treatment protocols .

Case Study 2: Anticancer Activity

In another study focused on hepatocellular carcinoma, methyl-cantharidimide was shown to significantly increase cleaved-caspase3 levels while decreasing NF-κB protein levels in treated HCC cells, further supporting its potential as an anticancer agent .

Table 1: Clinical Efficacy of Cantharidin Cream for Verruca Plantaris

| Treatment Group | Clinical Cure Rate at 4 Weeks | Clinical Cure Rate at 12 Weeks |

|---|---|---|

| Cantharidin Cream | 92% | 86% |

| CO2 Laser Therapy | 84% | 78% |

| Liquid Nitrogen Cryotherapy | 80% | 72% |

Table 2: Patient Satisfaction with Cantharidin Therapy for Molluscum Contagiosum

| Outcome Measure | Percentage (%) |

|---|---|

| Parents willing to repeat therapy | 95% |

| Patients experiencing blistering | 92% |

| Patients reporting pain or erythema | 6-37% |

Mechanism of Action

Cantharidin methylimide exerts its effects primarily through the inhibition of protein phosphatases, particularly protein phosphatase 2A (PP2A). This inhibition disrupts various cellular processes, leading to apoptosis (programmed cell death) in cancer cells. The compound also affects other signaling pathways, including those involved in cell cycle regulation and stress response.

Comparison with Similar Compounds

Table 1: Structural and Stability Comparison

*Stability of thioanhydrides depends on substituents; 2,3-dimethyl derivatives are highly stable .

Key Findings :

- The anhydride group in cantharidin is highly reactive, leading to rapid hydrolysis and short half-life in vivo. In contrast, the methyl-imide group in this compound confers resistance to hydrolysis, enhancing its pharmacokinetic profile .

- Norcantharidin, a dicarboxylic acid derivative, exhibits intermediate stability but retains PSP inhibitory activity .

- Thioanhydrides like endothall thioanhydride show variable stability, with sulfur substitutions further complicating biological interactions .

Anticancer Effects

Table 2: Anticancer Activity Comparison

*Mechanism inferred from structural similarity to norcantharimides .

Key Findings :

- Cantharidin inhibits triple-negative breast cancer (TNBC) and oral squamous cell carcinoma (OSCC) by suppressing autophagy and activating JNK pathways . Its cytotoxicity (IC₅₀: 0.5–2.0 µM) is superior to many analogs.

- Norcantharidin retains PSP inhibitory activity but with reduced toxicity compared to cantharidin .

- This compound’s biological activity is understudied, but structural analogs like compound 7f (a ring-opened cantharidin derivative) show potent larvicidal activity (LC₅₀: 0.43 mM), suggesting that ring-opening or imide substitution may redirect activity toward non-mammalian targets .

Toxicity Profiles

Table 3: Toxicity Comparison

*Inferred from enhanced stability and reduced reactivity.

Key Findings :

- Cantharidin’s acute toxicity (LD₅₀: 1.0 mg/kg in mice) limits its therapeutic use, causing mucosal damage and organ failure .

- Thioanhydrides like endothall exhibit unique organ-specific toxicity, binding to liver cytosolic proteins and causing severe hepatotoxicity .

Structure-Activity Relationships (SAR)

- Cyclic vs. Ring-Opened Structures : Cyclic cantharidin derivatives (e.g., cantharidin itself) show potent PSP inhibition and anticancer activity but high toxicity. Ring-opened derivatives (e.g., compound 7f) lose PSP affinity but gain insecticidal activity .

- Functional Group Impact: Replacing the anhydride with an imide (as in methylimide) improves stability but may reduce PSP binding efficiency, shifting activity toward non-mammalian targets .

- Substituent Effects : Aromatic amide moieties in analogs enhance larvicidal activity, while aliphatic groups reduce it .

Q & A

Q. What is the established biosynthetic pathway of cantharidin in Meloidae beetles, and what experimental methodologies are used to validate it?

Cantharidin biosynthesis occurs via the mevalonate pathway , as demonstrated through isotope-labeled acetate and mevalonate feeding experiments in male blister beetles. Key genes include HMGR (3-hydroxymethyl coenzyme A reductase), EcMFE (methyl farnesoate epoxidase), and EcJHEH (juvenile hormone epoxide hydrolase). RNA interference (RNAi) targeting these genes reduces cantharidin production, confirming their roles . Stable isotope labeling and gas chromatography are critical for tracking precursor incorporation and quantifying biosynthesis across developmental stages .

Q. How do researchers determine the effective concentration range of cantharidin for eliciting insect orientation in field studies?

Field studies use graded concentrations (e.g., 10⁻¹M to 10⁻⁵M) applied to filter paper baits to assess insect responses. Activity patterns (e.g., Neopyrochroa jlabellata) are monitored over 16-hour intervals, with controls (e.g., acetone) to isolate solvent effects. Data on sex ratios and temporal activity peaks are analyzed to optimize bait efficacy .

Q. What methodologies are employed to assess cantharidin toxicity in humans, and what are the key clinical indicators?

Toxicity is evaluated via post-mortem analysis (e.g., blistering mucosa, hematuria) and clinical symptom tracking (e.g., oliguria, convulsions). X-ray diffraction and the "blister reaction" are used for compound identification. Case studies highlight dose-dependent effects, with fatal doses estimated through retrospective clinical data .

Q. How is sex-specific biosynthesis of cantharidin characterized in Meloidae beetles?

Males synthesize cantharidin, while females acquire it via mating. Hemolymph analysis and comparative studies of isolated males/females confirm post-mating transfer. Juvenile hormone (JH) inhibitor experiments (e.g., 6-fluoromevalonate) demonstrate reduced biosynthesis in males, linking JH pathways to cantharidin production .

Advanced Research Questions

Q. How can contradictory findings about the anatomical sites of cantharidin biosynthesis (e.g., male gonads vs. hemolymph) be resolved experimentally?

Discrepancies arise from tissue-specific assays (e.g., GC-MS of hemolymph vs. gonads). To resolve this, laser microdissection and single-cell transcriptomics can localize biosynthetic enzymes. For example, EcMFE and EcJHEH expression in hemolymph cells, not gonads, supports biosynthesis in circulating cells .

Q. What strategies optimize the chemical synthesis of cantharidin analogues to overcome challenges like high-pressure requirements?

Stepwise Diels-Alder reactions with substituted dienes (e.g., 1,4-butadiene) and anhydrides reduce retro-reaction tendencies. Computational modeling (DFT) predicts stable intermediates, while microwave-assisted synthesis lowers energy barriers. Norcantharidin derivatives are prioritized for scalability and reduced toxicity .

Q. How do mitochondrial and endoplasmic reticulum (ER) stress pathways interact in cantharidin-induced apoptosis across cancer types?

In oral squamous cell carcinoma, JNK activation triggers mitochondrial depolarization (cytochrome c release) and ER stress (e.g., CHOP upregulation). Comparative proteomics in triple-negative breast cancer (TNBC) reveals Beclin-1-dependent autophagy suppression. CRISPR-Cas9 knockout models differentiate pathway dominance (e.g., JNK vs. p53) .

Q. What methodologies address non-target environmental impacts of cantharidin-based insecticides while maintaining efficacy?

Structure-activity relationship (SAR) studies screen analogues for target specificity. Ecotoxicological assays on non-target arthropods (e.g., ceratopogonids) quantify LC₅₀ values. Field trials with slow-release baits minimize dispersal, while RNAi-based gene silencing in pests reduces resistance risks .

Q. How do miR-214 and p53/Bcl-2 signaling contradictions in cantharidin’s anticancer mechanisms inform experimental design?

Dose-response CRISPR screens in TSCC cells show miR-214 overexpression rescues apoptosis, suggesting context-dependent regulation. Dual-luciferase assays validate miR-214’s binding to p53 promoters. In vivo xenografts with p53-null models clarify pathway redundancy (e.g., Bax/Bak activation) .

Q. What integrative approaches reconcile conflicting data on cantharidin’s insecticidal synergism and resistance development?

Metabolomic profiling of resistant Lepidoptera identifies detoxification enzymes (e.g., CYP450s). Co-application with synergists (e.g., piperonyl butoxide) inhibits enzymatic degradation. Longitudinal field studies track allele frequency shifts in pest populations to model resistance dynamics .

Methodological Notes

- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA) to compare studies, emphasizing variables like insect species, cancer cell lines, or synthesis conditions .

- Experimental Reproducibility : Detailed protocols for RNAi (e.g., dsRNA dosage) and synthesis (e.g., pressure calibration) must be included in supplementary materials .

- Ethical Compliance : Toxicity studies require IRB approval for clinical data usage; environmental impact assessments must follow OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.